molecular formula C17H19NO B11703428 N-(2-isopropylphenyl)-3-methylbenzamide

N-(2-isopropylphenyl)-3-methylbenzamide

Cat. No.: B11703428
M. Wt: 253.34 g/mol
InChI Key: AYTFLSQNGZIPTI-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an isopropyl group attached to the phenyl ring and a methyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropylphenyl)-3-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkylated derivatives.

Scientific Research Applications

N-(2-isopropylphenyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its amide group allows it to form hydrogen bonds with biological molecules, making it useful in drug design and discovery.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can lead to the inhibition or activation of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-isopropylphenyl)-3-methylbenzamide: shares structural similarities with other amides such as N-phenylbenzamide and N-(2-methylphenyl)-3-methylbenzamide.

    N-phenylbenzamide: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.

    N-(2-methylphenyl)-3-methylbenzamide: Has a methyl group instead of an isopropyl group, which can affect its steric and electronic properties.

Uniqueness

  • The presence of the isopropyl group in this compound provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-methyl-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H19NO/c1-12(2)15-9-4-5-10-16(15)18-17(19)14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,18,19)

InChI Key

AYTFLSQNGZIPTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

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